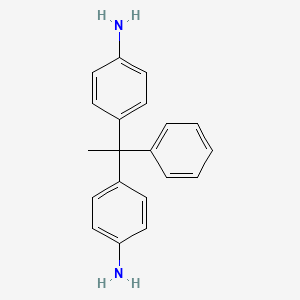
Erbium;germanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium and germanium are elements that belong to the lanthanide and metalloid groups, respectively. When combined, they form a compound that exhibits unique properties valuable in various scientific and industrial applications. Erbium is known for its optical properties, while germanium is recognized for its semiconductor characteristics. Together, they create a compound that is highly sought after in the fields of photonics and optoelectronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of erbium-germanium compounds typically involves high-temperature processes. One common method is the co-evaporation technique, where erbium and germanium are evaporated simultaneously in a vacuum chamber and then condensed on a substrate to form a thin film. Another method is the chemical vapor deposition (CVD) process, where gaseous precursors of erbium and germanium react on a heated substrate to form the compound.
Industrial Production Methods: In industrial settings, the production of erbium-germanium compounds often involves the use of advanced techniques such as molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD). These methods allow for precise control over the composition and thickness of the resulting films, making them suitable for high-tech applications.
Analyse Chemischer Reaktionen
Types of Reactions: Erbium-germanium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, when exposed to oxygen, the compound can form erbium oxide and germanium dioxide. In reduction reactions, the compound can be reduced to its elemental forms using reducing agents like hydrogen.
Common Reagents and Conditions: Common reagents used in the reactions of erbium-germanium compounds include oxygen for oxidation reactions, hydrogen for reduction reactions, and halogens for substitution reactions. These reactions typically occur under controlled conditions, such as high temperatures and specific atmospheric compositions.
Major Products: The major products formed from the reactions of erbium-germanium compounds include erbium oxide, germanium dioxide, and various halides. These products are often used in further applications, such as in the production of optical fibers and semiconductor devices.
Wissenschaftliche Forschungsanwendungen
Erbium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology, they are explored for their potential in imaging and diagnostic techniques. In medicine, these compounds are being studied for their use in targeted drug delivery systems. In industry, they are crucial in the development of advanced photonic and optoelectronic devices, such as lasers and amplifiers.
Wirkmechanismus
The mechanism by which erbium-germanium compounds exert their effects is primarily through their interaction with light. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications. Germanium, on the other hand, enhances the compound’s semiconductor properties, allowing for efficient electron transport. Together, they create a compound that can efficiently convert light into electrical signals and vice versa.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to erbium-germanium include erbium-silicon and erbium-tellurium compounds. These compounds also exhibit unique optical and electronic properties.
Uniqueness: What sets erbium-germanium compounds apart is their ability to combine the optical properties of erbium with the semiconductor properties of germanium. This combination makes them particularly valuable in the development of advanced photonic and optoelectronic devices, where both light manipulation and electronic control are essential.
Eigenschaften
Molekularformel |
ErGe |
|---|---|
Molekulargewicht |
239.89 g/mol |
IUPAC-Name |
erbium;germanium |
InChI |
InChI=1S/Er.Ge |
InChI-Schlüssel |
PGTAZCTZJJRRNU-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge].[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



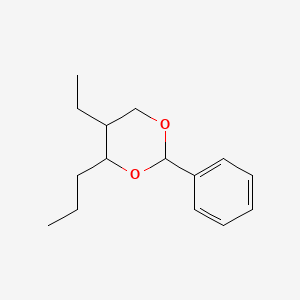

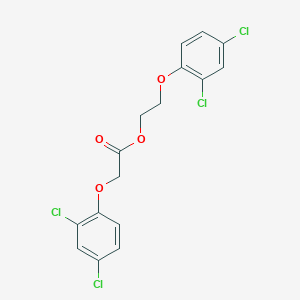
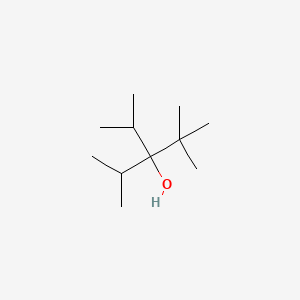
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
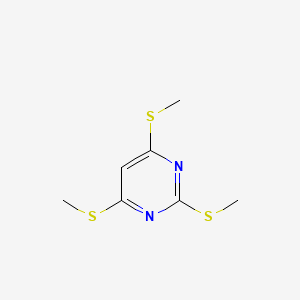



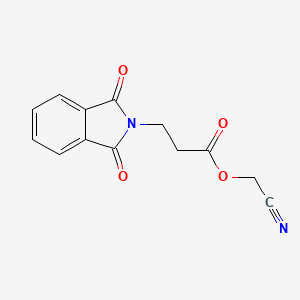

![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
